molecular formula C7H15ClN2O2 B3004442 pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride CAS No. 1864072-96-7

pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride

Cat. No.: B3004442
CAS No.: 1864072-96-7
M. Wt: 194.66
InChI Key: LQFHENHPVYSGNC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride typically involves the reaction of pyrrolidine with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: : Pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : Pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions .

Biology: : In biological research, this compound is used to study enzyme inhibition and receptor binding. It is often employed in assays to investigate the activity of various biological targets .

Medicine: Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery .

Industry: : In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound .

Biological Activity

Pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities, including its role as an inhibitor of cholinesterases. This article explores its biological activity based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

This compound is a carbamate derivative characterized by the presence of a pyrrolidine ring and a dimethylcarbamate functional group. This structure is significant for its interaction with biological targets, particularly enzymes involved in neurotransmission.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can enhance cholinergic transmission, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

Inhibition Studies

Research indicates that this compound exhibits potent inhibitory activity against AChE and BChE. The following table summarizes the IC50 values reported in various studies:

CompoundTarget EnzymeIC50 (µM)Reference
Pyrrolidin-3-yl N,N-dimethylcarbamateAChE0.010
Pyrrolidin-3-yl N,N-dimethylcarbamateBChE0.012
DonepezilAChE0.005

1. Neuroprotective Effects

Several studies have demonstrated the neuroprotective effects of this compound in vitro. For instance, it has been shown to protect SH-SY5Y neuroblastoma cells from Aβ-induced toxicity, which is critical in the context of Alzheimer's disease.

Case Study:
In a study evaluating the protective effects against Aβ1-42 toxicity, treatment with the compound resulted in increased cell viability compared to untreated controls:

  • Control Group Viability: 63.21%
  • 5 µM Treatment Viability: 84.74%
  • 10 µM Treatment Viability: 91.14%

This suggests that the compound not only inhibits cholinesterases but also provides protective effects against neurotoxic agents associated with Alzheimer’s pathology .

2. Selectivity and Binding Affinity

The selectivity of this compound towards BChE over AChE has been highlighted in SAR studies. The compound's binding modes have been explored through molecular docking simulations, which suggest that it occupies both the catalytic active site and peripheral anionic site of BChE effectively.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the carbamate moiety significantly affect biological activity. For instance:

  • Substitution patterns on the nitrogen atom influence both potency and selectivity.
  • The presence of electron-withdrawing groups at specific positions enhances enzyme inhibition without compromising stability .

Properties

IUPAC Name

pyrrolidin-3-yl N,N-dimethylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-9(2)7(10)11-6-3-4-8-5-6;/h6,8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFHENHPVYSGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864072-96-7
Record name pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride
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